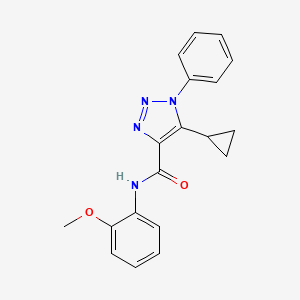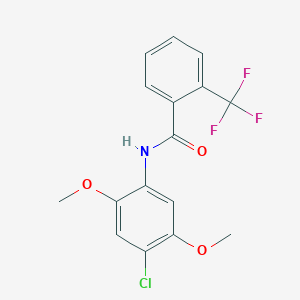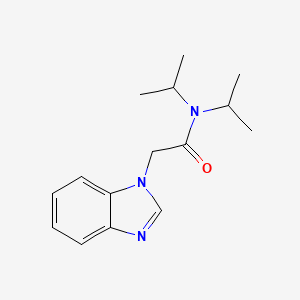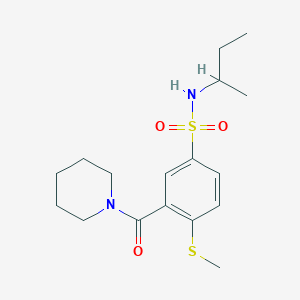![molecular formula C14H9F3N2O2 B4447009 N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4447009.png)
N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide
説明
N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide, also known as TFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. TFB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in repairing DNA damage in cells.
作用機序
N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide works by inhibiting the activity of PARP, which is involved in the repair of DNA damage in cells. When DNA is damaged, PARP is activated and helps to recruit other proteins to the site of damage to repair it. However, in cancer cells with defects in DNA repair mechanisms, PARP inhibition can lead to the accumulation of DNA damage and cell death. N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has been shown to induce DNA damage and cell death, while in normal cells, it has been shown to have protective effects against DNA damage. N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has also been shown to reduce inflammation and improve mitochondrial function.
実験室実験の利点と制限
One advantage of using N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one limitation is its solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide. One area of interest is its potential use in combination therapies for cancer treatment. N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies. Another area of interest is its potential use in combination with other inhibitors, such as those targeting DNA damage response pathways. Additionally, further studies are needed to fully understand the effects of N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide on inflammation and mitochondrial function, and its potential use in treating neurodegenerative and cardiovascular diseases.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors like N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide have been shown to selectively kill cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA genes. N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide has also been investigated for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cardiovascular diseases.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c15-10-6-5-9(11(16)12(10)17)14(21)19-8-3-1-7(2-4-8)13(18)20/h1-6H,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPCGGYKWDPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)


![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)